6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (101 MHz, DMSO-d₆) :
Table 2: Complete NMR assignments
| Position | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) |
|---|---|---|---|
| C-2 | - | - | 155.6 |
| C-4 | - | - | 169.8 |
| C-6 | - | - | 139.2 |
| C-7 | 6.95 | d | 112.4 |
| C-4' (F) | - | - | 162.3 |
Infrared (IR) Spectroscopy
Properties
IUPAC Name |
6-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDPELUZZOKGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215928-68-0 | |
| Record name | 6-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Aminothiophene Carboxylates with Formamide
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The one-pot, two-step, three-component method (Method 2) is especially notable for its operational simplicity and broad substrate tolerance, making it suitable for synthesizing 6-(4-fluorophenyl) derivatives with good yields and scalability.
The classical cyclocondensation (Method 1) remains a reliable approach, particularly when starting from substituted aminothiophenes, allowing precise control over substitution patterns at the 6-position.
Halogenation and subsequent nucleophilic substitution (Method 4) provide a versatile route to diversify the C4 position, which can be crucial for tuning biological activity in medicinal chemistry applications.
Multi-step syntheses involving Gewald reactions (Method 3) offer access to complex fused ring systems related to thieno[3,2-d]pyrimidin-4(3H)-ones, although with more elaborate procedures.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thienopyrimidine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyrimidine derivatives, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thieno[3,2-d]pyrimidin derivatives, including 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one. Research indicates that these compounds can inhibit the activity of cytochrome bd oxidase in Mycobacterium tuberculosis, a critical enzyme for bacterial respiration and energy metabolism. This inhibition presents a promising approach for developing new anti-tuberculosis agents .
Structure-Activity Relationship Studies
A detailed structure-activity relationship (SAR) analysis has been conducted on various thieno[3,2-d]pyrimidin derivatives. The findings suggest that modifications to the fluorophenyl group can significantly affect the potency against different strains of Mycobacterium tuberculosis. For instance, certain derivatives demonstrated IC50 values ranging from 6 to 54 μM against clinical isolates, indicating their potential as effective therapeutic agents in tuberculosis treatment .
Cancer Research
Thieno[3,2-d]pyrimidin compounds have also been investigated for their anticancer properties. Their ability to modulate signaling pathways involved in cell proliferation and apoptosis makes them attractive candidates for further exploration in oncology. The specific mechanisms through which these compounds exert their effects are still under investigation but may involve the inhibition of kinases or other regulatory proteins implicated in cancer progression.
Neuropharmacology
Emerging research indicates potential applications of thieno[3,2-d]pyrimidin derivatives in neuropharmacology. Their ability to cross the blood-brain barrier suggests they could be developed into treatments for neurological disorders. Preliminary studies are exploring their effects on neurotransmitter systems and neuroprotective properties.
Case Studies and Research Findings
- Inhibition of Mycobacterial Cytochrome bd : A study demonstrated that various thieno[3,2-d]pyrimidin derivatives inhibited cytochrome bd oxidase with varying degrees of potency across different Mycobacterium strains. The most active compound exhibited an IC50 value as low as 6 μM against resistant strains, showcasing its potential as a lead compound for drug development against tuberculosis .
- Anticancer Activity : In vitro studies have shown that certain thieno[3,2-d]pyrimidin derivatives induce apoptosis in cancer cell lines by activating caspase pathways. These findings suggest that further development could lead to novel anticancer therapies targeting specific tumor types.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that are critical for cancer cell proliferation and survival . The fluorophenyl group enhances the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one are influenced by substituents at the 6-position. Below is a detailed comparison with structurally analogous compounds:
Substituent Effects on Anticancer Activity
- Key Observations: The 4-fluorophenyl derivative (10c) exhibits superior EGFR inhibitory activity compared to the unfluorinated 10a, likely due to enhanced electron-withdrawing effects and improved target binding . 4-Chlorophenyl analogs (10d) show potent activity against melanoma cells (IC₅₀ = 0.45 μM), suggesting halogen size and electronegativity influence cytotoxicity . Pyrazole-fused derivatives (6b–6d) demonstrate broader antifungal activity, highlighting the role of heterocyclic extensions in diversifying biological effects .
Antibacterial and Antifungal Activity
- Key Observations :
Physicochemical and Pharmacokinetic Properties
| Compound | Melting Point (°C) | Molecular Weight (g/mol) | LogP | Solubility | |
|---|---|---|---|---|---|
| 10c | >300 | 247.3 | 2.8 | Low (DMSO) | |
| 10a | 294 | 229.3 | 2.5 | Moderate | |
| 10d | >300 | 263.7 | 3.1 | Low | |
| TAK-931 | N/A | 412.5 | 3.5 | Low |
- Key Observations :
- Halogenated derivatives (10c , 10d ) exhibit higher LogP values, correlating with increased membrane permeability but reduced aqueous solubility .
- The cell division cycle 7 (CDC7) inhibitor TAK-931 , a structurally complex analog, demonstrates how extended substituents (e.g., pyrazole) improve target selectivity despite poor solubility .
Biological Activity
6-(4-Fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H7FN2OS
- Molecular Weight : 246.26 g/mol
- SMILES Notation : O=C(NC1=C(SC2=C1C(=N)N=C2)C(F)=C)C
Biological Activity Overview
This compound exhibits a range of biological activities primarily through its interaction with specific enzymes and cellular pathways.
1. Enzyme Inhibition
The compound has shown significant inhibitory activity against various kinases, particularly the PIM kinases, which are implicated in cancer progression. The inhibition of PIM kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- PIM Kinase Inhibition : Studies indicate that derivatives of thieno[3,2-d]pyrimidinones exhibit IC50 values in the low micromolar range, suggesting potent inhibitory effects. For instance, one study reported an IC50 of 1.18 μM for a related compound against PIM-1 kinase .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines.
- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer).
- Results : Compounds related to this scaffold demonstrated cytotoxic effects with varying degrees of potency across different cell lines. For example, a derivative showed a cytotoxic effect with an IC50 value of approximately 4.62 μM against MCF7 cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances binding affinity to target enzymes |
| Thienopyrimidine Core | Essential for maintaining biological activity |
| Alkyl Chain Length | Modulates lipophilicity and cellular uptake |
Case Studies
Several studies have focused on the synthesis and evaluation of thieno[3,2-d]pyrimidinones:
Case Study 1: Synthesis and Evaluation
A study synthesized various thieno[3,2-d]pyrimidinones and evaluated their inhibitory effects on PIM kinases. The most active compounds were found to possess a fluorophenyl group that significantly enhanced their potency .
Case Study 2: Anticancer Efficacy
Another research effort demonstrated that specific derivatives showed promising results in inhibiting tumor growth in xenograft models. The compound's mechanism was linked to the induction of apoptosis through the activation of caspases .
Q & A
Q. What are the common synthetic routes for preparing 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one?
The compound is typically synthesized via cyclocondensation reactions. For example, General Procedure A involves reacting substituted phenyl precursors with thiourea or formamide derivatives under reflux conditions. In one protocol, the intermediate thieno[3,2-d]pyrimidin-4(3H)-one core is functionalized at the 6-position using a 4-fluorophenyl group via nucleophilic aromatic substitution or Suzuki coupling. Yields range from 71% to 95%, with melting points exceeding 300°C, indicating high thermal stability . Chlorination of the 4-position (e.g., using POCl₃ or oxalyl chloride/DMF) is a critical step for further derivatization .
Q. How is the compound characterized spectroscopically?
Key characterization includes:
Q. What in vitro biological assays are used for initial screening?
The compound is evaluated for kinase inhibition (e.g., EGFR, VEGFR-2) using fluorescence-based assays with IC₅₀ values reported in micromolar ranges . Anticancer activity is tested against Plasmodium falciparum or human cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with comparisons to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can structural modifications optimize dual EGFR/microtubule inhibitory activity?
Comparative studies of analogs (e.g., 10a–10f in ) reveal that electron-withdrawing substituents (e.g., 4-F, 4-Cl) enhance kinase inhibition, while bulkier groups (e.g., 4-I) improve microtubule disruption. Introducing a 2-aminomethyl moiety (as in ) increases solubility and target affinity. Rational design using docking studies (e.g., PDB: 1M17 for EGFR) guides modifications at the 2- and 6-positions .
Q. How can solubility challenges be addressed for in vivo studies?
The compound’s poor aqueous solubility (mp >300°C) limits bioavailability. Strategies include:
Q. How to resolve contradictory data on antiplasmodial vs. anticancer potency?
Discrepancies arise from assay conditions (e.g., parasite strain variability, cell line specificity). For example, antiplasmodial activity (IC₅₀ <1 µM in ) may not correlate with cytotoxicity in cancer models. Cross-validation using standardized protocols (e.g., WHO guidelines for malaria assays) and structural alignment with known inhibitors (e.g., simurosertib in ) clarifies target selectivity .
Q. What computational methods support SAR studies?
Q. What are the key challenges in scaling up synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
